molecular formula C20H20ClN3O3S B2484846 N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2,3-dimethoxybenzamide CAS No. 897456-81-4

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2,3-dimethoxybenzamide

Cat. No.: B2484846
CAS No.: 897456-81-4
M. Wt: 417.91
InChI Key: PFOOZRPUXQVJDC-UHFFFAOYSA-N
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Description

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2,3-dimethoxybenzamide is a useful research compound. Its molecular formula is C20H20ClN3O3S and its molecular weight is 417.91. The purity is usually 95%.
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Scientific Research Applications

Discovery of CRTh2 Receptor Antagonists

The compound is structurally related to a novel chemotype of CRTh2 receptor antagonists, as indicated by the hit-to-lead evolution of 2-(2-((2-(4-chlorophenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)acetic acid. This research highlights the structure-activity relationship (SAR) development and pharmacokinetic properties of these antagonists, providing insight into their potential therapeutic applications (Pothier et al., 2012).

Expedient Synthesis Methods

Research on efficient synthesis methods for structurally related compounds, such as 4(5)-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole, demonstrates the importance of these compounds in medicinal chemistry. The study presents a high-yield, three-step synthesis process, underscoring the value of these methods in facilitating the exploration of imidazole-based compounds for various scientific and therapeutic purposes (Kudzma & Turnbull, 1991).

N-Heterocyclic Carbene Precursors

The compound's imidazole component relates to research on N-heterocyclic carbene (NHC) precursors, such as the preparation of 1,3-diaryl-imidazolium chlorides. These precursors are vital for generating NHC ligands and catalysts, which are pivotal in various catalytic reactions, including those used in organic synthesis and pharmaceutical research (Hintermann, 2007).

Antimicrobial and Antioxidant Activities

Another dimension of research involves the synthesis and evaluation of compounds with similar structural motifs for their antimicrobial and antioxidant activities. Studies on ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, for instance, involve reactions with components similar to the subject compound, highlighting the potential for these compounds to serve as leads for new antimicrobial and antioxidant agents (Spoorthy et al., 2021).

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact .

Future Directions

This involves discussing potential future research or applications of the compound. It could include new synthesis methods, novel reactions, or potential uses in industry or medicine .

Properties

IUPAC Name

N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S/c1-26-17-5-3-4-15(18(17)27-2)19(25)22-10-11-28-20-23-12-16(24-20)13-6-8-14(21)9-7-13/h3-9,12H,10-11H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOOZRPUXQVJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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